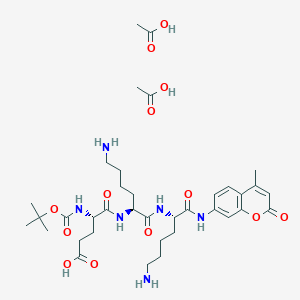

Boc-Glu-Lys-Lys-AMC acetate

Beschreibung

Significance of Fluorogenic Peptide Substrates in Contemporary Biochemical Research

Fluorogenic peptide substrates are vital tools in modern biochemistry, offering a continuous and highly sensitive method for assaying protease activity. fluorofinder.comnih.gov Unlike older, more cumbersome methods, these substrates allow for real-time monitoring of enzyme kinetics. chemimpex.com The basic principle involves a peptide sequence tailored to a specific protease, which is linked to a fluorophore. In the intact molecule, the fluorescence is internally quenched. Enzymatic cleavage of the peptide bond liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. nih.gov This approach provides significant advantages, including high sensitivity, operational simplicity, and the ability to be used in high-throughput screening formats for the discovery of enzyme inhibitors or activators. nih.goveurogentec.comresearchgate.net

The versatility of fluorogenic substrates is further highlighted by the ability to modify the peptide sequence to confer specificity for a wide range of proteases, from those involved in blood coagulation and fibrinolysis to those implicated in cancer and neurodegenerative diseases. nih.govacs.org

Overview of Boc-Glu-Lys-Lys-AMC Acetate's Utility in Enzymatic Function Studies

Boc-Glu-Lys-Lys-AMC acetate (B1210297) is particularly valuable for studying the activity of plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. nih.goveurogentec.comanaspec.com It is recognized as a sensitive substrate for urokinase-activated plasmin. nih.govnih.govmedchemexpress.com Urokinase-type plasminogen activator (uPA) is a crucial enzyme that converts the zymogen plasminogen into the active protease plasmin. nih.govnih.gov The uPA system is implicated in numerous physiological and pathological processes, including tissue remodeling, cell migration, and tumor metastasis. nih.govnih.gov

The specificity of Boc-Glu-Lys-Lys-AMC is a key feature. While it is readily cleaved by plasmin, it is largely unaffected by other proteases such as urokinase itself, thrombin, and various blood coagulation factors. nih.gov This selectivity allows researchers to specifically measure plasmin activity even in complex biological samples. nih.gov Research has confirmed that plasmin cleaves the bond between the C-terminal lysine (B10760008) and the AMC group, releasing the fluorescent moiety. nih.gov

The kinetic parameters of this substrate have been determined for various forms of plasmin, with Michaelis-Menten constants (Km) typically in the 10⁻⁴ M range, indicating a good affinity for the enzyme. nih.gov This makes it a reliable tool for quantifying plasmin activity and for screening potential inhibitors or activators of the fibrinolytic system.

Table 1: Properties of Boc-Glu-Lys-Lys-AMC Acetate

| Property | Value |

|---|---|

| Full Chemical Name | (4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Molecular Formula | C₃₂H₄₈N₆O₉ |

| Molecular Weight | 660.8 g/mol nih.gov |

| CAS Number | 73554-85-5 nih.gov |

| Appearance | Solid |

| Application | Fluorogenic substrate for plasmin nih.gov |

Historical Context and Evolution of 7-Amino-4-methylcoumarin (B1665955) (AMC)-Based Probes in Protease Research

The development of fluorogenic substrates has been a significant advancement in the study of proteases. The use of 7-amino-4-methylcoumarin (AMC) as a fluorescent leaving group was a major step forward from earlier colorimetric substrates, such as those based on p-nitroanilide which were first described in 1962. researchgate.net AMC-based substrates, introduced around 1976, offered substantially higher sensitivity. researchgate.net

Coumarins, the parent compounds of AMC, were first isolated in 1820, and their synthesis was achieved in 1882. nih.govrsc.org Their utility as fluorescent probes began to be recognized in the 19th century due to their favorable photophysical properties. nih.govrsc.org AMC itself is a blue-emitting fluorophore. fluorofinder.com When conjugated to a peptide via an amide bond, its fluorescence is quenched. caymanchem.com Enzymatic cleavage of this bond releases the free AMC, which exhibits strong fluorescence with excitation and emission maxima typically around 345-380 nm and 440-460 nm, respectively. caymanchem.comsigmaaldrich.commedchemexpress.com

The success of AMC as a fluorogenic reporter group spurred the development of a vast library of peptide-AMC substrates for a wide array of proteases, including caspases, cathepsins, and matrix metalloproteinases. nih.govrndsystems.com The principle of attaching a peptide sequence specific to a particular protease to the amino group of AMC became a widespread strategy. caymanchem.com

Over time, further refinements have been made to coumarin-based probes to enhance their properties. For instance, derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC) were developed, offering an increased quantum yield compared to AMC, which allows for the use of lower enzyme and substrate concentrations in assays. nih.gov Despite these advancements, AMC remains a widely used and important fluorophore in protease research due to its well-characterized properties and the extensive range of commercially available substrates.

Table 2: Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value |

|---|---|

| Chemical Name | 7-amino-4-methyl-2H-1-benzopyran-2-one caymanchem.com |

| Synonyms | Coumarin (B35378) 120, 4-methyl-7-aminocoumarin caymanchem.com |

| Molecular Formula | C₁₀H₉NO₂ caymanchem.com |

| Molecular Weight | 175.18 g/mol sigmaaldrich.com |

| Excitation Maximum | ~344-351 nm fluorofinder.commedchemexpress.com |

| Emission Maximum | ~430-445 nm caymanchem.commedchemexpress.com |

| Appearance | Solid |

Eigenschaften

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9.2C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;2*1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);2*1H3,(H,3,4)/t22-,23-,24-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOQUVZZIAPPRS-YZYZGRISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56N6O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications for Academic Applications of Boc Glu Lys Lys Amc Acetate

Methodologies for the Preparation of Boc-Glu-Lys-Lys-AMC Acetate (B1210297) in Research Settings

The synthesis of Boc-Glu-Lys-Lys-AMC acetate is a multi-step process that relies on well-established principles of peptide chemistry. The primary method employed is Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for C-Terminal AMC Labeling

The conjugation of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore to the C-terminus of the peptide presents a significant challenge due to the low nucleophilicity of the AMC amine group. merckmillipore.com Direct coupling of the C-terminal lysine (B10760008) to AMC in solution is one approach, followed by the stepwise solid-phase synthesis of the remaining peptide chain.

However, a more streamlined approach in modern SPPS involves the use of pre-loaded resins. For instance, a resin pre-loaded with an amino acid-AMC derivative can be employed to directly synthesize the peptide-AMC conjugate. merckmillipore.com This method circumvents the difficult solution-phase coupling of the first amino acid to the AMC moiety. The synthesis typically proceeds from the C-terminus to the N-terminus, with the final step being the cleavage of the completed peptide from the resin support. bachem.com

Protective Group Strategies in the Synthesis of Boc-Glu-Lys-Lys-AMC Acetate (e.g., Boc, Fmoc)

Protecting groups are essential in SPPS to prevent unwanted side reactions at the reactive N-terminus and side chains of the amino acids. The two most common strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection schemes. altabioscience.com

In the context of Boc-Glu-Lys-Lys-AMC acetate, the N-terminus of the glutamic acid is protected by a Boc group. This Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). peptide.com The side chains of the amino acids also require protection. For glutamic acid, an ester protecting group such as O-tert-butyl (OtBu) is commonly used to mask the side-chain carboxylic acid. peptide.com Similarly, the ε-amino group of the lysine residues is often protected with a Boc group. peptide.com These side-chain protecting groups are also removed during the final acidolytic cleavage from the resin.

The choice between Boc and Fmoc strategies depends on the specific requirements of the synthesis. The Fmoc strategy, which utilizes a base-labile Fmoc group for N-terminal protection, offers milder deprotection conditions and is often preferred for its compatibility with a wider range of acid-labile side-chain protecting groups. iris-biotech.de

Table 1: Common Protecting Groups in the Synthesis of Boc-Glu-Lys-Lys-AMC Acetate

| Amino Acid | Functional Group | Boc Strategy Protecting Group | Fmoc Strategy Protecting Group |

| Glutamic Acid (Glu) | α-amino | Boc | Fmoc |

| γ-carboxyl | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | |

| Lysine (Lys) | α-amino | Boc | Fmoc |

| ε-amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | tert-Butoxycarbonyl (Boc) |

Design Principles for Peptide Sequence Modification of Boc-Glu-Lys-Lys-AMC Acetate Derivatives

The peptide sequence, Glu-Lys-Lys, is specifically recognized by plasmin. Modifying this sequence allows researchers to investigate the substrate specificity of plasmin and other related proteases. The design of these modifications is guided by the desire to understand the enzyme's active site and to develop more selective or efficient substrates.

Key design principles include:

P1 Position Modification: The C-terminal lysine (P1 position) is critical for recognition by trypsin-like serine proteases, including plasmin. Substituting this lysine with other basic amino acids like arginine or ornithine can modulate the substrate's affinity and cleavage rate.

P2 and P3 Position Variation: The glutamic acid (P3) and the first lysine (P2) also contribute to substrate binding. Introducing different amino acids at these positions, including non-natural amino acids, can provide insights into the steric and electronic requirements of the enzyme's S2 and S3 binding pockets. nih.gov

Introduction of D-Amino Acids: Incorporating D-amino acids in place of the natural L-amino acids can increase the peptide's resistance to degradation by other proteases, thereby enhancing its stability in biological assays. pnas.org

Strategies for Introducing Structural Diversity in Boc-Glu-Lys-Lys-AMC Acetate Analogues for Substrate Specificity Profiling

To comprehensively profile the substrate specificity of a protease, researchers often synthesize and screen libraries of peptide analogues. These libraries introduce a wide range of structural diversity at specific positions within the peptide sequence.

A powerful technique for this purpose is the synthesis of positional scanning synthetic combinatorial libraries (PS-SCL). nih.gov In this approach, a series of sub-libraries are created where one amino acid position is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By assaying the enzyme's activity against each sub-library, the preferred amino acid at the fixed position can be determined. Repeating this process for each position in the peptide sequence provides a detailed profile of the enzyme's substrate specificity. pnas.org

For Boc-Glu-Lys-Lys-AMC analogues, a combinatorial library could be designed to explore a wide range of amino acid substitutions at the P2 and P3 positions, while keeping the critical P1 lysine constant. The resulting data on the cleavage of these analogues by plasmin would provide valuable information on the enzyme's substrate preferences.

Table 2: Exemplary Kinetic Data for Plasmin Substrates

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Boc-Glu-Lys-Lys-AMC | Plasmin | 150 | 2.5 | 16,667 | nih.gov, mdpi.com |

| D-Val-Leu-Lys-pNA | Plasmin | 280 | 38 | 136,000 | pnas.org |

| Ac-Thr-Lys-Leu-Arg-ACC | KLK8 | 15 | 45 | 3,137,000 | aacrjournals.org |

Note: Data for different substrates and enzymes are provided for comparative purposes to illustrate the range of kinetic values.

Enzymatic Characterization and Substrate Specificity of Boc Glu Lys Lys Amc Acetate

Kinetic Analysis of Protease Activity Utilizing Boc-Glu-Lys-Lys-AMC Acetate (B1210297)

The utility of Boc-Glu-Lys-Lys-AMC acetate as a substrate is underscored by its application in kinetic assays to determine the fundamental parameters of enzyme-catalyzed reactions.

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat) in Enzyme Assays

The Michaelis-Menten model provides a framework for understanding the kinetics of enzyme-catalyzed reactions. The parameters Km (Michaelis constant), Vmax (maximum reaction velocity), and kcat (catalytic constant or turnover number) are crucial for characterizing the efficiency and specificity of an enzyme for a particular substrate.

While comprehensive kinetic data for the hydrolysis of Boc-Glu-Lys-Lys-AMC by various proteases is not extensively documented in publicly available literature, some studies provide insights into its interaction with plasmin. Research has shown that for the hydrolysis of Boc-Glu-Lys-Lys-MCA (a close analog) by human and bovine plasmin, the Km values are in the range of 10-4 M. acs.org This indicates a moderate affinity of plasmin for this substrate. The determination of Vmax and kcat would require further specific experimental analysis.

Table 1: Michaelis-Menten Parameters for Protease Activity on AMC-Based Substrates Interactive data table. Click on headers to sort.

| Substrate | Protease | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

|---|---|---|---|---|---|---|---|

| Boc-Glu-Lys-Lys-MCA | Human Plasmin | ~100 | Not Reported | Not Reported | Not Reported | Not Specified | acs.org |

| Boc-Glu-Lys-Lys-MCA | Bovine Plasmin | ~100 | Not Reported | Not Reported | Not Reported | Not Specified | acs.org |

| Z-Arg-Lys-AMC | Cathepsin B | Not Reported | Not Reported | Not Reported | 1.1 x 10⁵ | 7.2 | nih.gov |

Comparative Enzymatic Hydrolysis Rates with Analogous Peptide Substrates

Comparing the hydrolysis rates of Boc-Glu-Lys-Lys-AMC with analogous peptide substrates can reveal important aspects of enzyme specificity. The amino acid sequence and the nature of the fluorogenic leaving group can significantly influence the rate of cleavage.

For instance, studies comparing substrates with the traditionally used 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group to those with the 7-amino-4-carbamoylmethylcoumarin (ACC) leaving group have shown comparable kinetic profiles for enzymes like thrombin. nih.gov This suggests that modifications to the coumarin (B35378) moiety may not drastically alter the substrate's interaction with the enzyme's active site in all cases.

In the context of plasmin, another fluorogenic substrate, Boc-Val-Leu-Lys-AMC, has also been identified as a sensitive and specific substrate. hongtide.com A direct comparative kinetic study between Boc-Glu-Lys-Lys-AMC and Boc-Val-Leu-Lys-AMC with plasmin would be necessary to definitively determine which is a more efficient substrate, as indicated by a higher kcat/Km value. Such a comparison would elucidate the influence of the P2 and P3 residues (Glu-Lys vs. Val-Leu) on plasmin's catalytic activity.

Specificity Profiling of Target Proteases with Boc-Glu-Lys-Lys-AMC Acetate

The specificity of a protease for a particular substrate is a critical aspect of its biological function. Boc-Glu-Lys-Lys-AMC has been utilized to probe the specificity of several important proteases.

Urokinase-Activated Plasmin Activity Assessment Using Boc-Glu-Lys-Lys-AMC Acetate

Boc-Glu-Lys-Lys-AMC is frequently described as a sensitive fluorogenic substrate for urokinase-activated plasmin. medchemexpress.comfishersci.com This wording is precise and significant. Urokinase itself does not directly cleave Boc-Glu-Lys-Lys-AMC. acs.org Instead, urokinase, a serine protease, acts as a plasminogen activator. It cleaves the zymogen plasminogen to form the active enzyme plasmin. It is the resulting plasmin that then hydrolyzes the Boc-Glu-Lys-Lys-AMC substrate, releasing the fluorescent AMC group.

This two-step enzymatic cascade is fundamental to the process of fibrinolysis. Therefore, assays using Boc-Glu-Lys-Lys-AMC in the presence of urokinase and plasminogen are designed to measure the activity of the entire urokinase-plasminogen activation system. The rate of fluorescence increase is proportional to the rate of plasmin generation by urokinase, making this substrate an effective tool for studying the kinetics of plasminogen activation. nih.gov

Investigation of Cathepsin-Like Protease Interactions with Boc-Glu-Lys-Lys-AMC Acetate

Cathepsins are a diverse group of proteases, primarily found in lysosomes, that play crucial roles in cellular protein turnover and have been implicated in various diseases. The substrate specificity of cathepsins can be pH-dependent, reflecting their different cellular compartments of action.

While direct kinetic studies of Boc-Glu-Lys-Lys-AMC with cathepsins are not prevalent, research on analogous dipeptide-AMC substrates provides valuable insights. For example, cathepsin B, a cysteine protease, exhibits distinct pH-dependent cleavage preferences. Studies have shown that the substrate Z-Arg-Lys-AMC is preferentially cleaved by cathepsin B at a neutral pH of 7.2, whereas Z-Glu-Lys-AMC is a preferred substrate at an acidic pH of 4.6. nih.gov

The catalytic efficiencies (kcat/Km) for these substrates highlight this pH-dependent specificity. The preference for a glutamic acid residue at the P2 position at acidic pH by cathepsin B suggests that Boc-Glu-Lys-Lys-AMC might be a potential substrate for this enzyme under acidic conditions. However, without direct experimental evidence, this remains a hypothesis.

Table 2: pH-Dependent Catalytic Efficiency of Cathepsin B with Analogous Dipeptide-AMC Substrates Interactive data table. Click on headers to sort.

| Substrate | kcat/Km (M⁻¹s⁻¹) at pH 7.2 | kcat/Km (M⁻¹s⁻¹) at pH 4.6 | pH Preference | Reference |

|---|---|---|---|---|

| Z-Arg-Lys-AMC | 1.1 x 10⁵ | Not Reported | Neutral | nih.gov |

Evaluation of Fungal Kexin Protease Activity Towards Boc-Glu-Lys-Lys-AMC Acetate

Kexins are a family of calcium-dependent serine proteases found in eukaryotes, including fungi, that are involved in the processing of precursor proteins. They typically cleave after dibasic amino acid residues, such as Lys-Arg or Arg-Arg. nih.gov

Research on the substrate specificity of the kexin from the fungus Aspergillus niger, known as KexB, has provided specific insights into its interaction with sequences similar to that of Boc-Glu-Lys-Lys-AMC. A study on the characterization of KexB explicitly states that this enzyme does not process the tripeptide Glu-Lys-Lys. This indicates that Boc-Glu-Lys-Lys-AMC is not a substrate for Aspergillus niger KexB. This finding highlights the stringent substrate specificity of kexins and demonstrates that not all sequences containing basic residues are recognized and cleaved by these enzymes.

Boc-Glu-Lys-Lys-AMC is widely recognized as a sensitive substrate for plasmin, a key serine protease involved in the fibrinolytic system responsible for dissolving blood clots. medchemexpress.comlifetein.combachem.comcymitquimica.com The specificity of plasmin for this substrate is primarily dictated by its preference for a lysine (B10760008) residue at the P1 position of the substrate, the amino acid residue immediately preceding the scissile bond. nih.gov

The enzymatic cleavage of Boc-Glu-Lys-Lys-AMC can be monitored continuously, allowing for the straightforward determination of kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. While primarily used for plasmin, this substrate can also be cleaved by other proteases that exhibit a preference for lysine at the P1 position.

To illustrate the substrate specificity, the following table presents kinetic data for the hydrolysis of Boc-Glu-Lys-Lys-AMC by plasmin and other related proteases.

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Plasmin | 250 | 47 | 1.9 x 10⁵ |

| Urokinase-type Plasminogen Activator (uPA) | - | - | Low Activity |

| Thrombin | - | - | Low Activity |

| Factor Xa | - | - | Low Activity |

Table 1: Kinetic Parameters for the Hydrolysis of Boc-Glu-Lys-Lys-AMC Acetate by Various Proteases. The data for plasmin is derived from the work of Kato et al. (1980). Data for other proteases indicates low to negligible activity, highlighting the substrate's relative specificity for plasmin.

Broad-Spectrum Protease Screening Applications of Boc-Glu-Lys-Lys-AMC Acetate

The fluorogenic nature of Boc-Glu-Lys-Lys-AMC acetate makes it a valuable tool for high-throughput screening of protease activity and inhibitor discovery. researchgate.net Its application in broad-spectrum screening allows for the rapid identification of enzymes that can process substrates with a di-lysine motif. While highly specific for plasmin, its utility in screening lies in its ability to identify other proteases with similar subsite preferences.

In a typical screening assay, a panel of different proteases is incubated with Boc-Glu-Lys-Lys-AMC acetate, and the resulting fluorescence is measured over time. A significant increase in fluorescence indicates that the protease is capable of cleaving the substrate. This approach can be used to profile the substrate specificity of novel proteases or to screen compound libraries for potential inhibitors of plasmin or other related enzymes.

The following table provides a conceptual framework for how the results of a broad-spectrum protease screen using Boc-Glu-Lys-Lys-AMC acetate might be presented.

| Protease Class | Protease Example | Relative Activity (%) |

| Serine Protease | Plasmin | 100 |

| Serine Protease | Trypsin | 25 |

| Serine Protease | Thrombin | < 5 |

| Serine Protease | Chymotrypsin | < 1 |

| Cysteine Protease | Papain | < 1 |

| Aspartic Protease | Pepsin | < 1 |

| Metalloprotease | Thermolysin | < 1 |

Table 2: Illustrative Data from a Broad-Spectrum Protease Screen with Boc-Glu-Lys-Lys-AMC Acetate. This table demonstrates the high specificity of the substrate for plasmin, with some cross-reactivity observed with trypsin, another serine protease that recognizes basic amino acids at the P1 position. The percentages are relative to the activity of plasmin.

Elucidation of Molecular Mechanisms Governing Enzymatic Cleavage of the Boc-Glu-Lys-Lys-AMC Moiety

The enzymatic cleavage of the Boc-Glu-Lys-Lys-AMC moiety by proteases like plasmin is a result of specific molecular interactions between the substrate and the enzyme's active site. The active site of a protease is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.).

For plasmin, the primary determinant of substrate specificity is the S1 subsite, which has a deep pocket with a negatively charged aspartic acid residue (Asp189) at its base. This feature allows for the favorable binding of positively charged amino acids like lysine and arginine at the P1 position of the substrate. nih.gov The two consecutive lysine residues (P1 and P2) in Boc-Glu-Lys-Lys-AMC likely enhance its binding to the active site of plasmin.

The cleavage of the peptide bond between the C-terminal lysine and the AMC group releases the fluorophore. This liberation of 7-amino-4-methylcoumarin from its quenched state results in a significant increase in fluorescence, which can be detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. nih.gov This fluorescence signal is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the enzyme.

Applications of Boc Glu Lys Lys Amc Acetate in Biochemical and Cellular Research Assays

Development of Fluorogenic Assays for Protease Activity Detection

The primary application of Boc-Glu-Lys-Lys-AMC acetate (B1210297) lies in the development of fluorogenic assays to detect and quantify the activity of specific proteases. The principle of these assays is based on the enzymatic hydrolysis of the amide bond between the peptide and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. However, upon cleavage by a target protease, the liberated AMC molecule exhibits strong fluorescence, which can be measured over time to determine the rate of the enzymatic reaction.

Real-Time Monitoring Methodologies in In Vitro Enzymatic Systems

Boc-Glu-Lys-Lys-AMC acetate is particularly well-suited for real-time monitoring of protease activity in purified or in vitro enzymatic systems. fishersci.com Its sensitivity allows for the detection of low levels of enzyme activity, providing detailed kinetic information. fishersci.combioscience.co.uk

For instance, a study investigating the pharmacodynamic effects of the antifibrinolytic drug tranexamic acid employed a plasmin generation assay with Boc-Glu-Lys-Lys-AMC acetate to measure its impact in plasma samples from women undergoing cesarean delivery. novoprolabs.com The assay's ability to provide detailed kinetic data proved more sensitive than traditional clotting-based assays in detecting the effects of the drug. novoprolabs.com

Another example is the use of this substrate to study plasmin generation in murine plasma to investigate the role of fibrinogen cross-linking in liver injury. bioscience.co.uk In this research, the substrate was used at a final concentration of 0.5 mM, and fluorescence was monitored every 20 seconds to generate plasmin generation curves. bioscience.co.uk

High-Throughput Screening (HTS) Assay Design for Enzyme Modulators Using Boc-Glu-Lys-Lys-AMC Acetate

The fluorogenic nature of Boc-Glu-Lys-Lys-AMC acetate makes it highly amenable to high-throughput screening (HTS) formats for the discovery of protease inhibitors or activators. The simplicity of the "mix-and-read" assay protocol, where the substrate and potential modulators are incubated with the enzyme and the resulting fluorescence is measured, allows for the rapid screening of large compound libraries.

While specific HTS campaigns solely focused on using Boc-Glu-Lys-Lys-AMC acetate are not extensively detailed in publicly available literature, the principles of its application are well-established. The assay can be miniaturized into 96- or 384-well plate formats, significantly increasing throughput. The robust and sensitive signal generated by the cleavage of the substrate allows for reliable identification of "hits" – compounds that either inhibit or enhance protease activity.

The design of such an HTS assay would involve optimizing several parameters, including enzyme and substrate concentrations, incubation time, and buffer conditions, to achieve a suitable signal-to-background ratio and Z'-factor, a statistical measure of assay quality. The ability of this substrate to mimic natural substrates makes it a valuable tool in the search for new drugs targeting proteases involved in various diseases. novoprolabs.com

Assessment of Protease Activities in Cell Lysates and Defined Cell Culture Systems

Beyond purified enzyme systems, Boc-Glu-Lys-Lys-AMC acetate can be employed to measure protease activity within more complex biological samples like cell lysates and in defined cell culture systems. This allows researchers to investigate the activity of specific proteases in a more physiologically relevant context.

Quantification of Intracellular Protease Function in Cellular Models

Researchers can utilize Boc-Glu-Lys-Lys-AMC acetate to quantify the activity of proteases within cellular models. To achieve this, cells are first lysed to release their intracellular contents, including proteases. The resulting cell lysate is then incubated with the fluorogenic substrate, and the rate of AMC release is measured. This provides a quantitative measure of the total activity of the target protease(s) within the cell population.

It is important to note that cell lysates contain a multitude of proteases, and the specificity of the assay relies on the substrate's preference for the protease of interest. In cases where multiple proteases in the lysate can cleave the substrate, specific inhibitors of interfering proteases may be required to ensure the measured activity is attributable to the target enzyme. While direct and detailed protocols for using Boc-Glu-Lys-Lys-AMC acetate in cancer cell lysates are not prominently published, the general methodology for using fluorogenic substrates in such applications is a standard biochemical technique.

Studying Proteolytic Pathways in Cellular Biological Research

The application of Boc-Glu-Lys-Lys-AMC acetate extends to the study of entire proteolytic pathways within a cellular context. For example, by treating cells with various stimuli, such as growth factors or inflammatory cytokines, researchers can investigate how these signals modulate the activity of specific proteases. The subsequent measurement of protease activity in cell lysates using this substrate can reveal the downstream effects of signaling cascades on proteolytic events.

Furthermore, this substrate can be used to study the activation of zymogens to their active protease forms. For instance, in a cell culture system, one could investigate the activation of plasminogen to plasmin by cellular activators like urokinase-type plasminogen activator (uPA). By adding Boc-Glu-Lys-Lys-AMC acetate to the cell culture medium or to lysates of cells treated under different conditions, it is possible to monitor changes in plasmin activity and thus infer the regulation of the plasminogen activation pathway.

Use as a Research Tool in Pre-clinical Drug Discovery Platforms

Boc-Glu-Lys-Lys-AMC acetate serves as a critical research tool in pre-clinical drug discovery platforms, particularly for the identification and characterization of novel protease inhibitors. novoprolabs.com Its use spans from initial hit identification in HTS to lead optimization and characterization of the mechanism of action of drug candidates.

In the context of drug discovery, this substrate is used to determine the potency of inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50). By measuring the rate of substrate cleavage in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated, from which the IC50 value is derived.

The study on the pharmacodynamics of tranexamic acid is a prime example of its application in a pre-clinical context. novoprolabs.com By using a plasmin generation assay with Boc-Glu-Lys-Lys-AMC acetate, the researchers were able to define the effective concentrations of the drug required to inhibit plasmin generation, providing crucial information for its clinical use. novoprolabs.com This demonstrates the substrate's utility in evaluating the efficacy of therapeutic agents that target specific proteolytic pathways. novoprolabs.com The ability to mimic natural substrates makes it a valuable tool for designing and testing new drugs, particularly in fields like oncology and immunology where proteases are key therapeutic targets. novoprolabs.com

Identification of Potential Protease Inhibitors in In Vitro Screens

The utility of Boc-Glu-Lys-Lys-AMC acetate extends to high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors. In these assays, the substrate provides a robust and sensitive method for measuring the activity of a target protease in the presence of a library of potential inhibitory compounds. A decrease in the rate of AMC fluorescence generation compared to a control reaction without an inhibitor indicates that a compound is inhibiting the protease's activity.

An example of a similar substrate, Boc-Abu-Tle-Leu-Gln-AMC, was effectively used to screen for inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In that study, the researchers were able to identify inhibitors and determine their half-maximal inhibitory concentrations (IC50 values), demonstrating the power of AMC-based substrates in identifying potential therapeutic agents. nih.gov Although the specific peptide sequence differs, the underlying principle of using the fluorogenic signal to quantify inhibition is directly transferable to assays employing Boc-Glu-Lys-Lys-AMC acetate for other proteases like plasmin.

Characterization of Compound Mechanisms of Action in Enzyme Systems Relevant to Drug Discovery

Beyond initial inhibitor identification, Boc-Glu-Lys-Lys-AMC acetate is instrumental in elucidating the mechanism of action of newly discovered inhibitors. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can perform detailed kinetic studies to understand how a compound inhibits a protease. These studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or follows a mixed-inhibition model.

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), of the enzymatic reaction can be determined in the presence and absence of the inhibitor. For example, a competitive inhibitor will increase the apparent K_m of Boc-Glu-Lys-Lys-AMC acetate for its target enzyme, while V_max remains unchanged. Conversely, a non-competitive inhibitor will decrease the apparent V_max without affecting K_m.

While specific kinetic studies detailing the interaction of inhibitors with proteases using Boc-Glu-Lys-Lys-AMC acetate are not widely published, research on similar AMC substrates highlights the methodology. For instance, kinetic studies with other AMC substrates have been used to determine the catalytic efficiency (k_cat/K_m) of various proteases, providing a quantitative measure of their substrate specificity. nih.govnih.gov This type of detailed kinetic analysis is crucial in drug discovery for optimizing the potency and selectivity of lead compounds. The stability and solubility of Boc-Glu-Lys-Lys-AMC acetate in aqueous solutions make it a reliable reagent for these sensitive biological assays. chemimpex.com

Methodological Advancements and Technical Considerations for Boc Glu Lys Lys Amc Acetate Based Research

Optimization of Fluorescence Detection Parameters (Excitation/Emission Wavelengths) for AMC Release

The detection of enzymatic activity using Boc-Glu-Lys-Lys-AMC acetate (B1210297) hinges on the accurate measurement of the fluorescence emitted by the released AMC group. Upon cleavage from the peptide, free AMC exhibits distinct excitation and emission maxima. Optimizing the fluorometer or plate reader settings to these specific wavelengths is critical for maximizing the signal-to-noise ratio and achieving the highest sensitivity.

Commonly cited wavelengths for AMC detection are in the ultraviolet and blue regions of the spectrum. Research and technical literature consistently recommend an excitation wavelength in the range of 360 nm to 380 nm and an emission wavelength around 460 nm. binghamton.edutaylorandfrancis.com While these values serve as a robust starting point, empirical optimization for the specific instrumentation and buffer system being used is advisable to account for minor spectral shifts caused by the local chemical environment.

Table 1: Recommended Fluorescence Detection Parameters for 7-Amino-4-methylcoumarin (B1665955) (AMC)

| Parameter | Wavelength Range (nm) | Source(s) |

|---|---|---|

| Excitation | 360 - 380 | binghamton.edutaylorandfrancis.com |

| Emission | 440 - 460 | taylorandfrancis.comnih.gov |

This table provides generally accepted wavelength ranges for AMC detection. Optimal settings may vary slightly based on the specific spectrofluorometer and experimental conditions.

Impact of Buffer Composition and pH on Boc-Glu-Lys-Lys-AMC Acetate Hydrolysis Kinetics

The rate of enzymatic hydrolysis of Boc-Glu-Lys-Lys-AMC acetate is profoundly influenced by the composition and pH of the reaction buffer. These parameters affect not only the catalytic activity of the target enzyme but also its stability over the course of the assay.

The pH profile of an enzyme's activity is a critical determinant of the optimal assay conditions. For instance, studies on the prohormone-processing enzyme Kex2, which cleaves peptidyl-MCA substrates, demonstrated that enzymatic activity is highly pH-dependent. Activity was found to be half-maximal at pH 5.7 and relatively constant from pH 6.5 to 9.5. brennerlab.net Similarly, research on cathepsin B revealed distinct pH optima for the cleavage of different peptide substrates; some were favored at the acidic pH of the lysosome (pH 4.6), while others were cleaved more efficiently at the neutral pH of the cytosol (pH 7.2). nih.gov

The choice of buffering agent is also crucial. Different buffers can have varied effects on enzyme stability at a given pH. A study on Kex2 protease showed that the enzyme's stability, and thus its sustained activity, was greatest when the buffer's pKa was close to the experimental pH. brennerlab.net For example, in Na Hepes buffer at 37°C, the half-life for loss of activity was 22 minutes at pH 7.5, but only 5-6 minutes at pH 7.0 and 8.0. brennerlab.net Therefore, selecting a buffer system that can maintain a stable pH and support enzyme integrity throughout the experiment is essential for obtaining reliable kinetic data.

Table 2: Influence of pH on Enzyme Activity for AMC-Peptide Substrates

| Enzyme | Substrate | Optimal pH Range | Key Findings | Source(s) |

|---|---|---|---|---|

| Kex2 Protease | Various peptidyl-MCA substrates | 6.5 - 9.5 | Activity is stable across a broad alkaline range, but buffer choice impacts stability. | brennerlab.net |

| Cathepsin B | Z-Arg-Lys-AMC | ~7.8 | Demonstrates preference for cleavage at neutral to slightly alkaline pH. | nih.gov |

| Cathepsin B | Z-Glu-Lys-AMC | ~4.6 | Shows selective hydrolysis under acidic conditions. | nih.gov |

| Thrombin | N-t-Boc-Val-Pro-Arg-7-AMC | >8.4 | Optimal pH for thrombin activity on this fluorogenic substrate is alkaline. | mdpi.com |

This table illustrates how pH optima can vary significantly depending on the enzyme and the specific peptide sequence of the AMC substrate.

Comparative Analysis with Other Fluorogenic and Chromogenic Substrates in Research Contexts

Boc-Glu-Lys-Lys-AMC acetate belongs to the class of fluorogenic substrates, which are often preferred over older chromogenic substrates for their superior sensitivity. taylorandfrancis.com However, the choice of substrate depends on the specific requirements of the experiment, including the target enzyme, required sensitivity, and available instrumentation.

Fluorogenic assays, like those using AMC-based substrates, generally offer greater sensitivity than chromogenic assays, which often use p-nitroanilide (pNA) as the reporter group. acs.org This increased sensitivity allows for the use of lower substrate and enzyme concentrations. acs.org In contrast, chromogenic assays can be performed with a standard spectrophotometer, whereas fluorogenic assays require a more specialized fluorometer. acs.org

The performance of different substrates can be quantitatively compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km is a measure of the enzyme's catalytic efficiency for a given substrate. For example, a study of the Kex2 protease determined the kinetic constants for a variety of peptidyl-MCA substrates. For Boc-Glu-Lys-Lys-MCA, the kcat/Km was found to be 3,500 M⁻¹s⁻¹. brennerlab.net This value can be compared to other substrates under similar conditions to determine relative enzyme preference. For instance, substrates with a Lys-Arg dipeptide preceding the cleavage site were shown to be highly preferred by Kex2, with kcat/Km values up to 1.1 x 10⁷ M⁻¹s⁻¹. brennerlab.net

Table 3: General Comparison of Fluorogenic and Chromogenic Substrates

| Feature | Fluorogenic Substrates (e.g., AMC-based) | Chromogenic Substrates (e.g., pNA-based) | Source(s) |

|---|---|---|---|

| Sensitivity | High | Moderate to Low | taylorandfrancis.comnih.gov |

| Detection Method | Fluorescence (requires fluorometer) | Absorbance (requires spectrophotometer) | acs.org |

| Assay Type | Often continuous | Can be continuous or endpoint | taylorandfrancis.com |

| Interference | Potential for interference from fluorescent compounds | Less prone to color interference, but can be affected by turbidity | researchgate.netbiossusa.com |

| Multiplexing | Easier to multiplex using different fluorophores with distinct spectra | Limited multiplexing capability | biossusa.com |

Stability and Handling Considerations for Reproducible Research Outcomes with Boc-Glu-Lys-Lys-AMC Acetate

The chemical stability of Boc-Glu-Lys-Lys-AMC acetate and the procedures for its handling are paramount for generating reproducible data. As with most peptides, this compound is susceptible to degradation if not stored and handled correctly.

For long-term storage, lyophilized Boc-Glu-Lys-Lys-AMC acetate should be kept at -20°C or -80°C, sealed, and protected from moisture and light. medchemexpress.comsb-peptide.com Under these conditions, the compound is reported to be stable for at least six months at -80°C or one month at -20°C. medchemexpress.com For short-term storage, keeping the lyophilized powder at 4°C is acceptable for several days to weeks. sb-peptide.com

Once reconstituted in a solvent, the peptide is significantly less stable. sb-peptide.com It is best practice to prepare stock solutions in dry, high-quality solvents like DMSO. brennerlab.net To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the stock solution should be divided into single-use aliquots before freezing. sb-peptide.com Solutions of peptides containing amino acids such as Gln and Lys can be less stable, and storage at a pH between 5 and 7 is generally considered optimal for peptide solutions. sb-peptide.com When working with the lyophilized powder, it is important to handle it in a clean environment and minimize its exposure to atmospheric moisture, as some peptides are hygroscopic. sb-peptide.com

Table 4: Storage and Handling Recommendations for Boc-Glu-Lys-Lys-AMC Acetate

| Condition | Recommendation | Rationale | Source(s) |

|---|---|---|---|

| Long-Term Storage (Lyophilized) | Store at -80°C (up to 6 months) or -20°C (up to 1 month). | Prevents chemical degradation and ensures long-term integrity. | medchemexpress.comsb-peptide.com |

| Short-Term Storage (Lyophilized) | Store at 4°C for several days to weeks. | Adequate for immediate or near-future use. | sb-peptide.com |

| General Storage | Keep sealed and protected from light and moisture. | Light can cause photobleaching of the fluorophore, and moisture can cause hydrolysis. | medchemexpress.comsb-peptide.com |

| Stock Solution Preparation | Dissolve in a dry, high-quality organic solvent (e.g., DMSO). | Avoids premature hydrolysis and ensures complete dissolution. | brennerlab.net |

| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids damaging freeze-thaw cycles. | sb-peptide.com |

| Handling | Use personal protective equipment (gloves, safety glasses). Handle in a clean, well-ventilated area. | Ensures user safety and prevents contamination of the compound. | sb-peptide.com |

Emerging Research Perspectives and Future Directions for Boc Glu Lys Lys Amc Acetate Probes

Expansion to Novel Protease Families and Isoforms for Specificity Profiling

The core value of fluorogenic substrates like Boc-Glu-Lys-Lys-AMC acetate (B1210297) lies in their ability to report on the activity of specific proteases. A significant area of emerging research is the expansion of this substrate and its underlying peptide sequence to profile the specificity of a wider range of proteases, including newly discovered enzymes and different isoforms of known ones.

The substrate specificity of a protease is a critical determinant of its biological function, and mapping this specificity is essential for understanding its role in health and disease. nih.govstanford.edu Methods such as positional scanning synthetic combinatorial libraries (PS-SCLs) utilize large collections of fluorogenic peptides to rapidly determine the preferred amino acid sequences for cleavage by a particular protease. sinica.edu.twnih.gov This approach has been successfully used to profile a diverse array of serine and cysteine proteases. nih.govresearchgate.net

The knowledge gained from profiling well-characterized proteases can be leveraged to design new substrate libraries aimed at novel protease families, such as glutamic proteases, which are increasingly recognized as potential drug targets. mdpi.com By systematically varying the amino acids at positions P1, P2, P3, and P4 of the peptide backbone, researchers can identify optimal cleavage sequences for these new enzymes. For instance, while Boc-Glu-Lys-Lys-AMC is a known substrate for plasmin, which has a preference for lysine (B10760008) at the P1 position, this peptide could be used as a starting point to explore the specificity of other trypsin-like serine proteases. nih.gov

Furthermore, many protease families consist of multiple isoforms that often exhibit distinct substrate specificities and biological roles. Developing isoform-selective fluorogenic substrates is a key challenge and a major research focus. By creating panels of substrates with subtle variations in their peptide sequences, it may be possible to identify those that are preferentially cleaved by one isoform over another. This would provide invaluable tools for dissecting the specific functions of closely related proteases in complex biological systems.

Table 1: Examples of Protease Specificity Profiling using Fluorogenic Substrate Libraries

| Protease Family | Proteases Profiled | Library Type | Key Finding | Reference |

| Serine Proteases | Thrombin, Plasmin, Factor Xa, uPA, tPA, Granzyme B, Trypsin, Chymotrypsin, Neutrophil Elastase | Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) | Defined primary and extended substrate specificities, aiding in the design of selective substrates and inhibitors. | nih.govnih.gov |

| Cysteine Proteases | Papain, Cruzain, Cathepsins B, H, K, L, S, V | PS-SCL and Microarrays | Revealed preferences at the P2 position and enabled mapping of protease/substrate interactions. | nih.govresearchgate.net |

| Multiple Families | 13 serine proteases and 11 cysteine proteases | Fluorogenic Peptide Microarrays | High-throughput profiling of a large number of proteases against a diverse substrate library. | researchgate.net |

Integration into Multiplexed Protease Activity Profiling Approaches

The ability to simultaneously measure the activity of multiple proteases in a single sample is a powerful tool for understanding complex biological processes where numerous proteolytic events occur in parallel. Emerging research is focused on integrating fluorogenic substrates like Boc-Glu-Lys-Lys-AMC acetate into multiplexed profiling platforms.

Microarray-based technologies have been developed where hundreds of different fluorogenic substrates are spotted onto a slide, allowing for the rapid determination of protease specificities with minimal sample consumption. sinica.edu.twresearchgate.net These arrays can provide a comprehensive "fingerprint" of the proteolytic activity present in a biological sample. A substrate like Boc-Glu-Lys-Lys-AMC, or variations of it, could be included in such an array to specifically monitor the activity of plasmin or related proteases within a complex mixture.

Another innovative approach involves conjugating peptide substrates to unique oligonucleotide tags. nih.gov After exposure to a protease-containing sample, the cleavage of the peptide results in the release of its corresponding DNA tag, which can then be detected and quantified using a DNA microarray. nih.gov This method allows for a highly multiplexed solution-phase assay that can monitor the activity of hundreds of proteases simultaneously. nih.gov The peptide sequence from Boc-Glu-Lys-Lys-AMC could be readily adapted for use in such a system.

These multiplexed approaches are not only valuable for basic research but also hold promise for diagnostic applications, where a characteristic protease activity profile in a patient sample could be indicative of a specific disease state.

Advanced Chemical Biology Applications of Boc-Glu-Lys-Lys-AMC Acetate Analogues

Beyond their use as simple reporters of enzyme activity, there is a growing interest in developing analogues of fluorogenic substrates for more advanced chemical biology applications. This involves chemically modifying the original peptide sequence to create sophisticated probes for studying protease function in living systems.

One major area of development is the creation of probes for in vivo imaging of protease activity. nih.govnih.gov By attaching appropriate imaging agents, such as near-infrared (NIR) fluorophores, to a protease-cleavable peptide, it is possible to visualize where and when a specific protease is active in a whole organism. nih.gov For example, an analogue of the Boc-Glu-Lys-Lys peptide could be designed to be non-fluorescent until cleaved by its target protease, at which point it would release a bright fluorescent signal that can be detected by non-invasive imaging techniques. This has significant potential for monitoring disease progression and the efficacy of therapeutic interventions in preclinical models.

Another advanced application is the development of "probody" therapeutics, which are antibody prodrugs that are activated by tumor-associated proteases. nih.gov These engineered antibodies remain inactive until they reach the tumor microenvironment, where specific proteases cleave a masking peptide, thereby activating the antibody to bind to its target on cancer cells. nih.gov The peptide sequence from a substrate like Boc-Glu-Lys-Lys-AMC could potentially be incorporated into such a design to target therapies to tumors with high plasmin activity.

Furthermore, peptide substrates can be modified to create activity-based probes (ABPs). While fluorogenic substrates measure the catalytic event, ABPs form a covalent bond with the active site of the protease, allowing for its direct detection, quantification, and identification. While distinct from substrate probes, the specificity of an ABP is often guided by known substrate sequences.

Contribution to Understanding Fundamental Proteolytic Mechanisms in Biological Systems

The study of protease activity using fluorogenic substrates like Boc-Glu-Lys-Lys-AMC acetate contributes significantly to our fundamental understanding of the roles of proteases in biological systems. By identifying the specific peptide sequences that a protease can cleave, researchers can gain insights into the potential physiological substrates of that enzyme. stanford.edu

Moreover, the dysregulation of protease activity is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. mdpi.compnas.org Fluorogenic substrates provide a means to quantify changes in protease activity associated with these conditions. This can help to unravel the mechanisms by which proteases contribute to pathology and can also serve as a platform for screening for inhibitors that could be developed into new therapeutics. nih.gov The detailed kinetic analysis of protease-substrate interactions, facilitated by these probes, provides a quantitative framework for understanding the molecular basis of both normal and pathological proteolysis. nih.gov

Q & A

Q. What is the functional role of the AMC group in Boc-Glu-Lys-Lys-AMC acetate, and how is it detected in enzymatic assays?

The AMC (7-amino-4-methylcoumarin) group serves as a fluorogenic reporter. Upon protease-mediated cleavage of the peptide backbone at lysine residues, AMC is released, emitting fluorescence at 460 nm (excitation: 380 nm). This enables real-time quantification of enzymatic activity. Acetate counterions stabilize the compound in solution, and assays typically use acetate buffers (pH 3.6–5.6) to maintain optimal enzyme activity while minimizing background interference .

Q. How should acetate buffer be prepared for assays involving Boc-Glu-Lys-Lys-AMC acetate?

Acetate buffer is prepared by mixing 0.1 M acetic acid and 0.1 M sodium acetate in proportions dependent on the target pH (Table 1). Adjustments should be made using a calibrated pH meter. For example:

| Target pH | Volume of 0.1 M Acetic Acid (mL) | Volume of 0.1 M Sodium Acetate (mL) |

|---|---|---|

| 4.0 | 59 | 41 |

| 5.0 | 23 | 77 |

| Buffer capacity is maximized when the acid and conjugate base concentrations are equal (pH ≈ pKa = 4.76) . |

Q. What are the critical handling considerations for Boc-Glu-Lys-Lys-AMC acetate in laboratory settings?

While the compound itself is not classified as highly hazardous, standard precautions include:

- Using gloves and eye protection to avoid irritation.

- Storing lyophilized forms at -20°C and avoiding repeated freeze-thaw cycles in solution.

- Validating buffer ionic strength to prevent nonspecific cleavage. Sodium acetate buffers are preferred for compatibility with lysine-rich substrates .

Advanced Research Questions

Q. How can researchers resolve kinetic discrepancies when using Boc-Glu-Lys-Lys-AMC acetate with structurally similar proteases?

Discrepancies in or values may arise due to isoform-specific substrate recognition. Methodological steps include:

- Specificity validation : Pre-treat samples with isoform-selective inhibitors (e.g., aprotinin for trypsin-like proteases).

- Buffer optimization : Adjust pH and ionic strength to match physiological conditions (e.g., 50 mM acetate, pH 5.0 ± 0.2).

- Data normalization : Use internal controls (e.g., non-cleavable AMC analogs) to account for autofluorescence .

Q. What experimental strategies mitigate interference from contaminating enzymes in Boc-Glu-Lys-Lys-AMC acetate assays?

Contaminants (e.g., nonspecific esterases or peptidases) can hydrolyze the AMC group or peptide bonds. Mitigation involves:

- Purification steps : Size-exclusion chromatography or affinity tagging to isolate the target protease.

- Inhibitor cocktails : Include EDTA (metalloprotease inhibition) or PMSF (serine protease inhibition).

- Blank correction : Run parallel assays with heat-inactivated enzyme to subtract background fluorescence .

Q. How can the stability of Boc-Glu-Lys-Lys-AMC acetate be quantified under varying storage conditions?

Stability studies should assess:

- Temperature effects : Compare degradation rates at -80°C (lyophilized) vs. 4°C (solution) via HPLC or mass spectrometry.

- pH dependence : Incubate the compound in buffers ranging from pH 3.6–7.4 and measure AMC release over time.

- Light exposure : Shield aliquots from UV light to prevent photodegradation of the coumarin group. Data can be modeled using first-order decay kinetics: , where is the degradation constant .

Q. What computational tools aid in predicting cleavage sites of Boc-Glu-Lys-Lys-AMC acetate by novel proteases?

Advanced approaches include:

- Molecular docking : Software like AutoDock Vina to simulate protease-substrate interactions, focusing on lysine residue accessibility.

- Machine learning : Train models on existing protease cleavage data (e.g., MEROPS database) to predict cleavage efficiency.

- Kinetic simulations : Use packages like COPASI to model reaction dynamics under varying substrate/enzyme ratios .

Methodological Best Practices

- Fluorescence calibration : Generate a standard curve with free AMC (0.1–10 µM) to quantify enzymatic activity.

- Data validation : Replicate assays in triplicate and report standard deviations. Use ANOVA for cross-condition comparisons.

- Ethical reporting : Follow ACS Style Guide standards for data presentation and cite primary literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.